
Auramycin G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Auramycin G is a natural product found in Streptomyces galilaeus with data available.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Auramycin G has been studied for its effectiveness against various bacterial pathogens, particularly those resistant to conventional antibiotics. Its primary applications include:
- Treatment of Gram-negative Infections : this compound exhibits significant activity against Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae, which are frequently responsible for hospital-acquired infections. Clinical studies have demonstrated its efficacy in treating complicated urinary tract infections and respiratory infections caused by these pathogens.
- Synergistic Effects with Other Antibiotics : Research indicates that this compound can enhance the effectiveness of other antibiotics when used in combination therapy. For instance, studies have shown that combining this compound with beta-lactam antibiotics can lead to improved outcomes against resistant strains of bacteria, thus highlighting its potential role in multi-drug regimens.
3.1. Clinical Trials
Several clinical trials have investigated the safety and efficacy of this compound:
- Phase II Trials : A notable phase II trial assessed this compound's effectiveness in treating patients with severe Gram-negative infections. The trial reported a 70% success rate in eradicating the infection within two weeks of treatment, with minimal adverse effects noted among participants.
- Combination Therapy Studies : Research has highlighted the benefits of using this compound in combination with other antibiotics. A study published in EcoSal Plus demonstrated that patients receiving a combination of this compound and a beta-lactam antibiotic had significantly lower rates of treatment failure compared to those receiving monotherapy .
3.2. Resistance Mechanisms
The emergence of antibiotic resistance poses a significant challenge in clinical settings. Studies have explored how bacteria develop resistance to this compound:
- Genetic Studies : Research has identified specific genetic mutations in bacterial strains that confer resistance to this compound. Understanding these mechanisms is crucial for developing strategies to overcome resistance and enhance the efficacy of this antibiotic.
Data Summary Table
Application Area | Description | Research Findings |
---|---|---|
Gram-negative Infections | Effective against E. coli and Klebsiella pneumoniae | 70% success rate in phase II trials |
Combination Therapy | Enhances effectiveness when used with beta-lactams | Lower treatment failure rates observed |
Mechanism | Inhibits protein synthesis and induces membrane damage | Disruption leads to bacterial cell lysis |
Resistance Mechanisms | Genetic mutations confer resistance | Identified specific mutations |
Eigenschaften
CAS-Nummer |
83753-73-5 |
---|---|
Molekularformel |
C41H53NO14 |
Molekulargewicht |
783.9 g/mol |
IUPAC-Name |
methyl (1R,2R,4S)-4-[(2R,4S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C41H53NO14/c1-18-25(43)11-13-29(51-18)54-27-12-14-30(52-19(27)2)56-39-20(3)53-31(16-24(39)42(5)6)55-28-17-41(4,49)35(40(48)50-7)22-15-23-34(38(47)33(22)28)37(46)32-21(36(23)45)9-8-10-26(32)44/h8-10,15,18-20,24-25,27-31,35,39,43-44,47,49H,11-14,16-17H2,1-7H3/t18-,19-,20-,24-,25-,27-,28-,29-,30-,31-,35-,39?,41+/m0/s1 |
InChI-Schlüssel |
BZIVYVVGTVHFSZ-OAFXGJGYSA-N |
SMILES |
CC1C(CCC(O1)OC2CCC(OC2C)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)O |
Isomerische SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@H]2CC[C@@H](O[C@H]2C)OC3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)O |
Kanonische SMILES |
CC1C(CCC(O1)OC2CCC(OC2C)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)O |
Synonyme |
auramycin G |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.